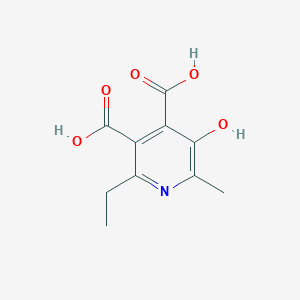
2-Ethyl-5-hydroxy-6-methylpyridine-3,4-dicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyl-5-hydroxy-6-methylpyridine-3,4-dicarboxylic acid is an organic compound with a complex structure that includes a pyridine ring substituted with ethyl, hydroxy, and methyl groups, as well as two carboxylic acid groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-5-hydroxy-6-methylpyridine-3,4-dicarboxylic acid typically involves multi-step organic reactions. One common method involves the condensation of appropriate precursors under controlled conditions. For example, starting with a pyridine derivative, the introduction of ethyl, hydroxy, and methyl groups can be achieved through a series of substitution reactions. The carboxylic acid groups are often introduced via oxidation reactions using strong oxidizing agents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The final product is typically purified through crystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-Ethyl-5-hydroxy-6-methylpyridine-3,4-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The carboxylic acid groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The ethyl and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
2-Ethyl-5-hydroxy-6-methylpyridine-3,4-dicarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Ethyl-5-hydroxy-6-methylpyridine-3,4-dicarboxylic acid involves its interaction with specific molecular targets. The hydroxy and carboxylic acid groups can form hydrogen bonds with proteins and enzymes, potentially altering their activity. The compound may also participate in redox reactions, influencing cellular oxidative stress pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-Ethyl-5-hydroxy-6-methylpyridine-3-carboxylic acid: Lacks one carboxylic acid group.
2-Ethyl-5-hydroxy-6-methylpyridine-4-carboxylic acid: Lacks one carboxylic acid group.
2-Ethyl-5-hydroxy-6-methylpyridine: Lacks both carboxylic acid groups.
Uniqueness
2-Ethyl-5-hydroxy-6-methylpyridine-3,4-dicarboxylic acid is unique due to the presence of two carboxylic acid groups, which enhance its reactivity and potential for forming various derivatives. This makes it a versatile compound for synthetic and research applications.
Propiedades
Número CAS |
90923-27-6 |
|---|---|
Fórmula molecular |
C10H11NO5 |
Peso molecular |
225.20 g/mol |
Nombre IUPAC |
2-ethyl-5-hydroxy-6-methylpyridine-3,4-dicarboxylic acid |
InChI |
InChI=1S/C10H11NO5/c1-3-5-6(9(13)14)7(10(15)16)8(12)4(2)11-5/h12H,3H2,1-2H3,(H,13,14)(H,15,16) |
Clave InChI |
KDSFTDVMHULIFZ-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NC(=C(C(=C1C(=O)O)C(=O)O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


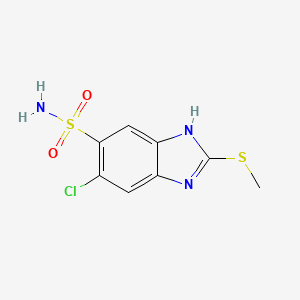
![Dimethyl (bicyclo[2.2.1]hept-5-en-2-ylidene)propanedioate](/img/structure/B14375210.png)

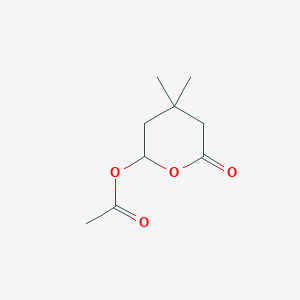
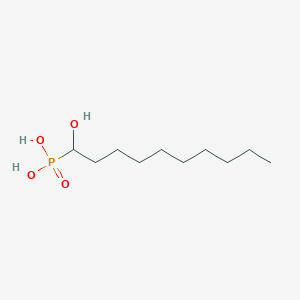
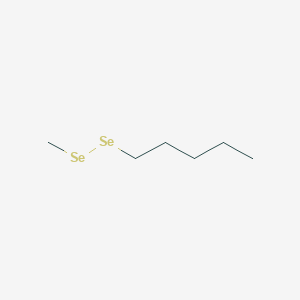
![4-Methyl-3-methylidene-1-oxaspiro[4.4]nonan-2-one](/img/structure/B14375244.png)
![N-Benzyl-4-[(2,5-dichlorobenzene-1-sulfonyl)amino]benzamide](/img/structure/B14375252.png)
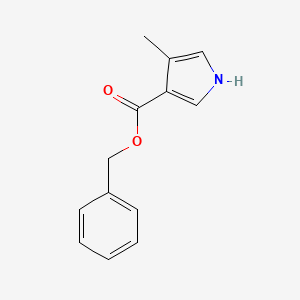
![9-[(2-Chloro-6-fluorophenyl)methylidene]-9H-fluorene](/img/structure/B14375265.png)
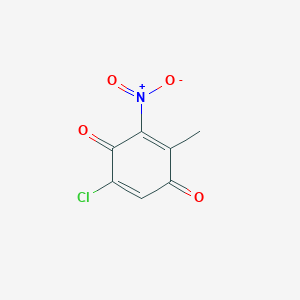
![3-[(3-Phenoxyphenyl)methyl]pentane-2,4-dione](/img/structure/B14375283.png)
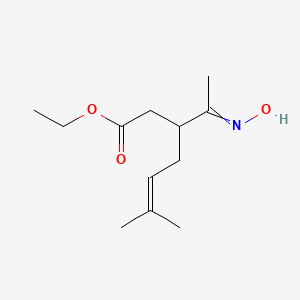
![5-Methyl-3-[1-(phenylselanyl)tetradecyl]furan-2(5H)-one](/img/structure/B14375288.png)
